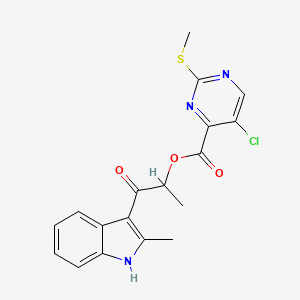
2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid is a chemical compound that belongs to the class of piperidine derivatives. It is also known as MPMPA or 5-MeO-AMT-2-carboxylic acid. This compound has gained significant attention in the scientific community due to its potential applications in research and medicine.
Mecanismo De Acción
The mechanism of action of 2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor. This results in the modulation of neurotransmitter release, leading to changes in mood, cognition, and perception. It has also been found to inhibit the activity of cyclooxygenase-2, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid are still being studied. However, it has been found to have effects on serotonin levels, leading to changes in mood and perception. It has also been found to have analgesic and anti-inflammatory effects, which may be due to its inhibition of cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid in lab experiments include its potential applications in the study of psychiatric disorders and pain and inflammation. However, its limited availability and high cost may be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the study of 2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid. These include further studies on its mechanism of action and its potential applications in the treatment of psychiatric disorders and pain and inflammation. Additionally, studies on its pharmacokinetics and toxicity may provide important information for its potential use in medicine.
Métodos De Síntesis
The synthesis of 2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid is a multi-step process. The first step involves the reaction of 5-methoxy-1-phenylpentan-1-one with hydroxylamine hydrochloride to form 5-methoxy-1-phenylpentan-1-oxime. The oxime is then reduced to form 5-methoxy-1-phenylpentan-1-amine. The amine is then reacted with ethyl 2-chloroacetate to form 2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid.
Aplicaciones Científicas De Investigación
2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid has potential applications in scientific research. It has been found to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a potential candidate for the study of psychiatric disorders such as depression and anxiety. It has also been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2-(5-methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-7-14(8-15(18)19)10-17(9-12)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLYTNYVTMGCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2904262.png)

![2-Cyclopropyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2904264.png)
![{[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B2904267.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2904270.png)
![N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2904272.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2904276.png)
![5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2904278.png)


![4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)